Calculated Hydrophobicity (XLogP3) Comparison: 2,2-Dimethyl vs. Des-Methyl Benzoxazepinone Scaffolds
The presence of the gem-dimethyl group increases the predicted lipophilicity of the target compound by approximately 1.0 log unit compared to the des-methyl analog, impacting both passive permeability and metabolic stability profiles. The XLogP3 value for 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is estimated at 2.6 , whereas the des-methyl comparator 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-05-5) has a reported XLogP3 of 1.6 [1].
| Evidence Dimension | Calculated hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.6 |
| Comparator Or Baseline | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-05-5): XLogP3 = 1.6 |
| Quantified Difference | Δ ≈ +1.0 log unit |
| Conditions | Computed by XLogP3 algorithm (PubChem release); identical calculation method for both compounds |
Why This Matters
A 1-log increase in hydrophobicity translates to an approximately 10-fold increase in membrane permeability under passive diffusion conditions, directly influencing oral bioavailability and CNS penetration potential.
- [1] PubChem. 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Computed Properties (XLogP3). CID 60124972. https://pubchem.ncbi.nlm.nih.gov/compound/60124972 (accessed 2026-05-06). View Source
